(4-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-16-3-9-20(10-4-16)30-22-15-21(25-17(2)26-22)27-11-13-28(14-12-27)23(29)18-5-7-19(24)8-6-18/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEDBDIYXYGDCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. Current inhibitors of ENTs are mostly ENT1-selective.
Mode of Action
This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1. It interacts with these transporters and inhibits their function. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting the function of ENTs. This inhibition disrupts the normal function of these transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function.
Biological Activity
The compound (4-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone , with the molecular formula , has gained attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a fluorophenyl group, a piperazine moiety, and a pyrimidine derivative. These structural features suggest its potential utility in targeting specific biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN4O2 |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 946249-12-3 |
| Purity | ≥95% |
The primary biological activity of this compound is as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) , particularly ENT2 . It reduces the uptake of nucleosides like uridine by inhibiting the transport function of these proteins, which plays a crucial role in cellular nucleotide metabolism and signaling pathways.
1. Inhibition of Nucleoside Transporters
Research indicates that this compound effectively inhibits ENT1 and ENT2, with a more pronounced effect on ENT2. This inhibition can lead to altered cellular responses to nucleoside availability, impacting various physiological processes.
2. Antimelanogenic Effects
In studies involving tyrosinase inhibitors for hyperpigmentation disorders, derivatives of piperazine compounds have shown promising results. For instance, compounds structurally related to this compound demonstrated significant antimelanogenic effects on B16F10 melanoma cells without cytotoxicity .
3. Cytotoxicity and Antitumor Activity
While specific data on the cytotoxicity of this compound is limited, related compounds have exhibited varying degrees of cytotoxic effects against different cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl or piperazine rings can enhance or diminish cytotoxic activity .
Experimental Findings
Recent experimental studies have quantified the inhibitory effects of similar compounds on tyrosinase activity, revealing IC50 values that indicate potent inhibition compared to standard reference compounds like kojic acid .
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| Kojic Acid | 17.76 | Reference inhibitor |
| Compound 26 | 0.18 | Competitive inhibitor with no cytotoxicity |
Comparison with Similar Compounds
Target Compound
- Substituents :
- Phenyl group: 4-Fluorophenyl.
- Pyrimidine: 2-Methyl, 6-(p-tolyloxy).
- Piperazine: Unsubstituted.
- Inferred Molecular Formula : C₂₃H₂₂FN₃O₂.
- Key Features: Fluorine’s electron-withdrawing effect may enhance metabolic stability and moderate lipophilicity (logP ~3.5–4.0).
Compound from
Compound from
Compound from
- Substituents: Phenyl group: 4-Chlorophenyl. Pyrimidine: 4-(4-Chlorophenyl)amino. Piperazine: 2-Hydroxyethyl.
- Molecular Formula : C₂₃H₂₄ClN₅O₂ .
- Key Features :
- Chlorine’s larger size and higher lipophilicity (vs. fluorine) may enhance membrane permeability but reduce solubility.
- Hydroxyethyl group on piperazine improves aqueous solubility, addressing a common limitation in unsubstituted piperazines.
Comparative Data Table
Pharmacological Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
